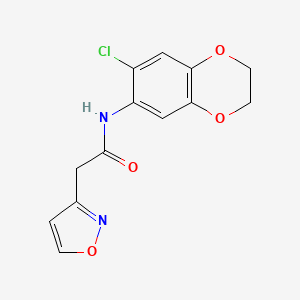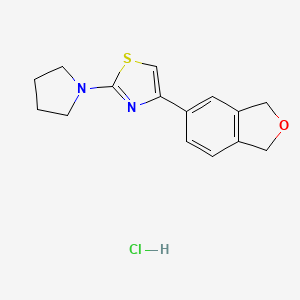![molecular formula C16H22N2O4 B7554004 3-[(5-Methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]azepan-2-one](/img/structure/B7554004.png)
3-[(5-Methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]azepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(5-Methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]azepan-2-one, also known as MDA-19, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2004 by a team of researchers led by Alexandros Makriyannis at Northeastern University in Boston, Massachusetts.
作用機序
The exact mechanism of action of 3-[(5-Methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]azepan-2-one is not fully understood, but it is believed to act as a partial agonist at the CB2 receptor. This means that it can activate the receptor to some extent, but not as strongly as a full agonist such as THC.
Biochemical and Physiological Effects
3-[(5-Methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]azepan-2-one has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective properties. It has also been shown to have potential applications in the treatment of cancer, autoimmune diseases, and neurodegenerative disorders such as Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of 3-[(5-Methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]azepan-2-one for lab experiments is its high selectivity for the CB2 receptor, which allows researchers to study the specific effects of CB2 activation without the confounding effects of CB1 activation. However, one limitation is that 3-[(5-Methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]azepan-2-one is a synthetic compound and may not accurately reflect the effects of naturally occurring cannabinoids in the body.
将来の方向性
There are several potential future directions for research on 3-[(5-Methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]azepan-2-one, including:
1. Further studies on the pharmacokinetics and pharmacodynamics of 3-[(5-Methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]azepan-2-one, including its metabolism and distribution in the body.
2. Investigation of the potential therapeutic applications of 3-[(5-Methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]azepan-2-one in the treatment of various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.
3. Development of new synthetic cannabinoid compounds based on the structure of 3-[(5-Methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]azepan-2-one, with improved selectivity and efficacy.
4. Studies on the potential interactions between 3-[(5-Methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]azepan-2-one and other drugs or compounds, including other cannabinoids and pharmaceutical drugs.
Conclusion
In conclusion, 3-[(5-Methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]azepan-2-one is a synthetic cannabinoid compound that has shown promise for a range of potential therapeutic applications. Its high selectivity for the CB2 receptor makes it a valuable tool for studying the effects of CB2 activation, and further research is needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of 3-[(5-Methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]azepan-2-one involves several steps, including the coupling of a benzodioxinylmethylamine derivative with an azepanone intermediate. The final product is typically obtained through a series of purification steps, including column chromatography and recrystallization.
科学的研究の応用
3-[(5-Methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]azepan-2-one has been the subject of numerous scientific studies, particularly in the field of cannabinoid research. It has been shown to have a high affinity for the CB2 cannabinoid receptor, which is primarily found in immune cells and is involved in regulating inflammation and immune function.
特性
IUPAC Name |
3-[(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-20-13-8-11(9-14-15(13)22-7-6-21-14)10-18-12-4-2-3-5-17-16(12)19/h8-9,12,18H,2-7,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIBYRGUKOQMJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCCO2)CNC3CCCCNC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]azepan-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone](/img/structure/B7553928.png)



![N-(1,4-dioxaspiro[4.5]decan-8-yl)-4-methylazepane-1-carboxamide](/img/structure/B7553980.png)
![4-[4-(1-methylimidazol-2-yl)piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7553982.png)
![4-cyclohexyl-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B7553987.png)
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-3,4-dimethyl-6-oxo-1H-pyridazine-5-carboxamide](/img/structure/B7553995.png)

![[1-(4-Methylphenyl)-5-propan-2-yltriazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554000.png)
![2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl(1H-pyrazol-5-yl)methanone](/img/structure/B7554008.png)
![4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide](/img/structure/B7554012.png)
![1-[2-[(3-Fluorophenyl)methyl]pyrrolidin-1-yl]-2-[methyl(pyrazin-2-yl)amino]ethanone](/img/structure/B7554016.png)